Simvastatin, 1-Pyreneacetyl Ester

Vue d'ensemble

Description

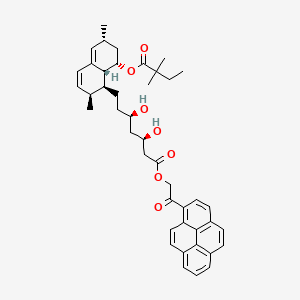

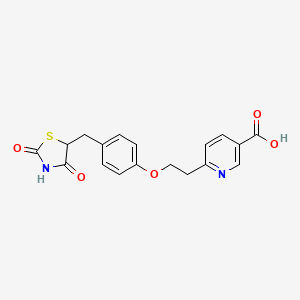

Simvastatin, 1-Pyreneacetyl Ester is a derivative of simvastatin, a well-known lipid-lowering agent used to treat hypercholesterolemia and reduce the risk of cardiovascular diseases. Simvastatin belongs to the statin class of medications, which inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, thereby reducing cholesterol synthesis in the liver . The addition of the 1-pyreneacetyl group to simvastatin potentially enhances its properties, making it a subject of interest in scientific research.

Mécanisme D'action

Target of Action

Simvastatin, 1-Pyreneacetyl Ester primarily targets the enzyme known as hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver . By inhibiting this enzyme, Simvastatin effectively reduces the production of cholesterol .

Mode of Action

Simvastatin is a prodrug, which means it is inactive when ingested and needs to be metabolized in the body to become active . The active form of Simvastatin competitively inhibits HMG-CoA Reductase, preventing the conversion of HMG-CoA to mevalonic acid, a key step in the biosynthesis of cholesterol . This results in a decrease in cholesterol production in the liver .

Biochemical Pathways

The primary biochemical pathway affected by Simvastatin is the mevalonate pathway . This pathway is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol . By inhibiting HMG-CoA Reductase, Simvastatin disrupts this pathway, leading to a reduction in the production of cholesterol . This can result in a decrease in low-density lipoprotein (LDL) cholesterol levels, sometimes referred to as "bad cholesterol" .

Pharmacokinetics

Simvastatin is well absorbed from the gastrointestinal tract but undergoes extensive first-pass metabolism in the liver . Only about 5% of the drug reaches the general circulation intact . Simvastatin is metabolized primarily by the CYP3A4 isoenzyme, which can lead to significant drug interactions . The drug is mainly eliminated in the feces due to biliary excretion .

Result of Action

The primary molecular effect of Simvastatin is the reduction of cholesterol synthesis in the liver . This leads to a decrease in LDL cholesterol levels in the blood . At the cellular level, Simvastatin can also increase the expression of LDL receptors on hepatocytes, further reducing LDL cholesterol levels in the blood .

Action Environment

The action of Simvastatin can be influenced by various environmental factors. For instance, the gut microbiome can affect the metabolism of Simvastatin and its efficacy . Additionally, certain dietary factors can influence the absorption and metabolism of Simvastatin . It’s also worth noting that genetic variations, particularly in the gene encoding the organic anion transporter SLCO1B1, can influence the response to Simvastatin .

Analyse Biochimique

Biochemical Properties

Simvastatin, 1-Pyreneacetyl Ester interacts with various enzymes and proteins in the body. It is a competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase , which catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol biosynthesis . This interaction reduces the production of cholesterol and several intermediates of the mevalonate pathway, such as farnesylpyrophosphate and geranylgeranylpyrophosphate .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to develop an adaptive response in cells treated with simvastatin, including enhanced conversion of sterol precursors into ergosterol, mobilization of steryl esters, and increased expression of the HMG-CoA reductase gene . Additionally, statins cause a substantial drop in the level of glycerophospholipids .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It is a prodrug, and the 6-membered lactone ring of simvastatin is hydrolyzed in vivo to generate the beta,delta-dihydroxy acid, an active metabolite structurally similar to HMG-CoA . This active metabolite competitively inhibits HMG-CoA reductase, thereby reducing the production of cholesterol and several intermediates of the mevalonate pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. A pharmacokinetic study of simvastatin showed that the drug is transported into cells leading to bioaccumulation over time . Over time, there is a decrease in total drug level, indicating that the drug is partly biotransformed by cellular enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High dosages of simvastatin in animals have resulted in a spectrum of toxicities in a variety of organ systems . These changes pose a significant risk to humans at clinical dosages .

Metabolic Pathways

This compound is involved in the cholesterol synthesis pathway . It inhibits the conversion of HMG-CoA to mevalonic acid, a key step in this pathway . This inhibition not only reduces the cellular production of cholesterol but also the biosynthesis of several intermediates of the mevalonate pathway .

Transport and Distribution

This compound is transported into cells, leading to its bioaccumulation . The addition of bile acids augments this process . The distribution of the drug within cells and tissues is influenced by this transport process .

Subcellular Localization

Cholesterol biosynthesis enzymes, which this compound interacts with, are known to be expressed in the endoplasmic reticulum and nuclear envelope

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Simvastatin, 1-Pyreneacetyl Ester involves the esterification of simvastatin with 1-pyreneacetic acid. The reaction typically requires a catalyst, such as dicyclohexylcarbodiimide (DCC), and a solvent like dichloromethane (DCM). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification and analysis of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Simvastatin, 1-Pyreneacetyl Ester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield simvastatin and 1-pyreneacetic acid.

Oxidation: The pyrene moiety can undergo oxidation reactions, leading to the formation of pyrenequinones.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the pyreneacetyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

Substitution: Nucleophiles such as amines or alcohols.

Major Products

Hydrolysis: Simvastatin and 1-pyreneacetic acid.

Oxidation: Pyrenequinones.

Substitution: Various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

Simvastatin, 1-Pyreneacetyl Ester has several scientific research applications:

Comparaison Avec Des Composés Similaires

Similar Compounds

Simvastatin: The parent compound, widely used for its lipid-lowering effects.

Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.

Rosuvastatin: Known for its high potency and long half-life.

Uniqueness

Simvastatin, 1-Pyreneacetyl Ester is unique due to the presence of the pyreneacetyl group, which may enhance its lipophilicity and cellular uptake. This modification could potentially improve its therapeutic efficacy and broaden its applications in scientific research .

Propriétés

IUPAC Name |

(2-oxo-2-pyren-1-ylethyl) (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H50O7/c1-6-43(4,5)42(48)50-37-21-25(2)20-30-11-10-26(3)33(40(30)37)19-16-31(44)22-32(45)23-38(47)49-24-36(46)34-17-14-29-13-12-27-8-7-9-28-15-18-35(34)41(29)39(27)28/h7-15,17-18,20,25-26,31-33,37,40,44-45H,6,16,19,21-24H2,1-5H3/t25-,26-,31+,32+,33-,37-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGCOTZTJMQDOW-TXXDJFRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OCC(=O)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)OCC(=O)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H50O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676142 | |

| Record name | 2-Oxo-2-(pyren-1-yl)ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193682-18-7 | |

| Record name | 2-Oxo-2-(pyren-1-yl)ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-Dimethylbicyclo[2.2.1]heptane-7-carbonyl chloride](/img/structure/B563502.png)

![3-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzoic acid](/img/structure/B563511.png)

![(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B563519.png)

![3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine](/img/structure/B563521.png)

![2-[(5-Benzyloxypyridin-2-YL)methylamino]ethanol](/img/structure/B563522.png)